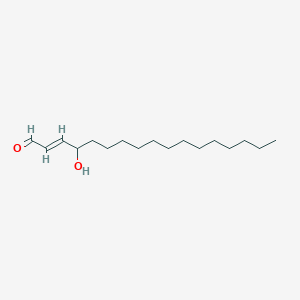

4-Hydroxy-2-heptadecenal

Description

Non-Enzymatic Lipid Peroxidation Pathways

Non-enzymatic pathways are a significant source of 4-hydroxyalkenals, initiated by the interaction of reactive oxygen species (ROS) with PUFAs.

The peroxidation of polyunsaturated fatty acids (PUFAs) is a primary route for the formation of 4-hydroxyalkenals. physiology.orgresearchgate.net Specifically, ω-6 PUFAs like linoleic acid and arachidonic acid are precursors to 4-hydroxy-2-nonenal (4-HNE). physiology.orgphysiology.org Similarly, ω-3 PUFAs, such as linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid, lead to the generation of 4-hydroxy-2-hexenal (4-HHE). physiology.orgphysiology.org The process begins with the abstraction of a hydrogen atom from the PUFA molecule by free radicals, leading to a series of reactions that produce these reactive aldehydes. physiology.orgresearchgate.net While the focus has often been on 4-HNE and 4-HHE, other PUFAs can also serve as precursors to different hydroxyalkenals. For instance, the oxidation of tetralinoleoyl cardiolipin, a phospholipid rich in linoleic acid found in mitochondria, can also lead to the formation of 4-HNE. nih.govnih.gov

The specific type of 4-hydroxyalkenal formed is dependent on the precursor fatty acid. The table below illustrates the relationship between common PUFAs and the resulting 4-hydroxyalkenals.

| Polyunsaturated Fatty Acid (PUFA) | Resulting 4-Hydroxyalkenal |

| ω-6 PUFAs (e.g., Linoleic Acid, Arachidonic Acid) | 4-hydroxy-2-nonenal (4-HNE) |

| ω-3 PUFAs (e.g., Linolenic Acid, Eicosapentaenoic Acid, Docosahexaenoic Acid) | 4-hydroxy-2-hexenal (4-HHE) |

| 12-hydroperoxyeicosatetraenoic acid (12-HpETE) | 4-hydroxy-2E,6Z-dodecadienal (4-HDDE) |

The formation of 4-hydroxyalkenals through non-enzymatic lipid peroxidation is fundamentally a free radical-mediated process. physiology.orgresearchgate.net The initial step involves the abstraction of a hydrogen atom from a PUFA by a free radical, often a hydroxyl radical (•OH). physiology.orgphysiology.org This creates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another molecule to form a lipid hydroperoxide, propagating the chain reaction. nih.gov These lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form a variety of products, including 4-hydroxyalkenals. nih.gov A proposed novel mechanism suggests that the intermolecular addition of a peroxyl radical can lead to the formation of a dimeric peroxide, which then decomposes to yield 4-HNE. nih.gov This free radical-induced process can occur in various cellular compartments, with mitochondria being a significant site due to the generation of ROS during electron transport. nih.govresearchgate.net The oxidation of cardiolipin, a phospholipid specific to mitochondria, is a notable example of this process leading to 4-HNE formation. nih.govnih.gov

Enzymatic Biogenesis Pathways

Enzymatic reactions also play a crucial role in the generation of 4-hydroxyalkenals, often with greater specificity than non-enzymatic pathways.

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of PUFAs. researchgate.net Specifically, 15-lipoxygenase (15-LOX) is a key enzyme in the formation of 4-HNE from ω-6 PUFAs like arachidonic and linoleic acids. physiology.orgbiorxiv.org 15-LOX converts these fatty acids into their 15-hydroperoxy metabolites, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE). physiology.orgresearchgate.net These hydroperoxides can then be further metabolized to form 4-HNE. researchgate.netbiorxiv.org Similarly, 12-lipoxygenase (12-LOX) acts on arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is a precursor to 4-hydroxy-2E,6Z-dodecadienal (4-HDDE). physiology.orgphysiology.org The specific type of 4-hydroxyalkenal produced in a particular cell or tissue is often correlated with the expression pattern of different lipoxygenases. physiology.orgresearchgate.net For example, tissues expressing high levels of 15-LOX will predominantly generate 4-HNE. physiology.orgphysiology.org

The table below summarizes the involvement of specific lipoxygenases in the formation of different 4-hydroxyalkenals.

| Lipoxygenase | PUFA Substrate | Primary Hydroxyalkenal Product |

| 15-Lipoxygenase (15-LOX) | Arachidonic Acid, Linoleic Acid | 4-hydroxy-2-nonenal (4-HNE) |

| 12-Lipoxygenase (12-LOX) | Arachidonic Acid | 4-hydroxy-2E,6Z-dodecadienal (4-HDDE) |

Besides lipoxygenases, other enzymes contribute to the generation of aldehydes from fatty acids. For instance, the α-dioxygenase pathway involves the enzyme α-dioxygenase (α-DOX), which can convert fatty acids into 2-hydroperoxy fatty acids. These intermediates can then spontaneously decarboxylate to form an aldehyde that is one carbon shorter than the original fatty acid. nih.gov Another enzyme, fatty aldehyde dehydrogenase (FALDH), is involved in the metabolism of these aldehydes. nih.gov Furthermore, glutathione (B108866) S-transferases (GSTs), such as GST A4-4, play a significant role in the detoxification of 4-hydroxyalkenals by catalyzing their conjugation with glutathione. portlandpress.com While this is a detoxification step, it highlights the broader enzymatic machinery that interacts with these reactive aldehydes. The formation of aldehydes can also be influenced by the activity of enzymes like glutathione peroxidase (GPx), which normally reduces hydroperoxy metabolites. Inactivation of GPx can lead to an accumulation of these precursors, shunting them towards the peroxidation pathway and increased 4-hydroxyalkenal generation. physiology.org

Identification in Natural Extracts and Biological Systems

4-Hydroxy-2-heptadecenal and its analogs have been identified in various natural sources and biological systems. For example, (Z)-8-heptadecenal has been identified in edible seaweeds, where its formation is attributed to the enzymatic processing of oleic acid. acs.org In another instance, 2-heptadecenal was identified in the leaf extracts of the medicinal plant Citrullus colocynthis. academicjournals.org Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify these compounds in complex mixtures. core.ac.ukmdpi.com For example, E-15-heptadecenal has been identified in the green algae Halimeda discoidea and the aqueous extract of the fern Lygodium microphyllum. mdpi.comresearchgate.net The presence of these aldehydes in diverse organisms suggests they may have various biological roles.

The table below lists some identified 4-hydroxyalkenal analogs and the natural sources where they have been found.

| Compound Name | Natural Source |

| (Z)-8-Heptadecenal | Edible seaweeds |

| 2-Heptadecenal | Citrullus colocynthis (leaf extract) |

| E-15-Heptadecenal | Halimeda discoidea (green algae), Lygodium microphyllum (fern) |

Structure

3D Structure

Properties

CAS No. |

142449-99-8 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

(E)-4-hydroxyheptadec-2-enal |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15-17,19H,2-12,14H2,1H3/b15-13+ |

InChI Key |

MYCKOWZVADEZNE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(C=CC=O)O |

Synonyms |

4-Hydroxy-2-heptadecenal |

Origin of Product |

United States |

Metabolic Processing and Detoxification of 4 Hydroxy 2 Heptadecenal and Analogs

Enzymatic Biotransformation Pathways.

The primary routes for the detoxification of 4-hydroxyalkenals are enzymatic, involving oxidation, reduction, and conjugation reactions. These pathways are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic aldehydes.

A major pathway for the metabolism of 4-hydroxyalkenals is their oxidation to the corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). nih.govmdpi.com This conversion of 4-hydroxy-2-nonenal (HNE) to 4-hydroxy-2-nonenoic acid (HNA) is a significant detoxification step. nih.govnih.gov In fact, the conversion of HNE to HNA followed by further catabolism is considered a dominant route in the detoxification of HNE. nih.gov

Mitochondria play a crucial role in this oxidative process. Studies with intact rat brain mitochondria have shown that the oxidation of HNE to HNA is a key detoxification mechanism. nih.gov The efficiency of this process can be influenced by factors such as age and the availability of NAD+. nih.gov Different ALDH isozymes exhibit varying efficiencies and stereoselectivity in the oxidation of HNE enantiomers. For instance, purified rat ALDH5A shows enantioselective oxidation of (R)-HNE, while rat ALDH2 is not enantioselective. nih.govbohrium.com The presence of Mg2+ ions can also alter the enantioselectivity of these enzymes. nih.govbohrium.com ALDH2, a key mitochondrial enzyme, is particularly important in protecting the heart from the damaging effects of toxic aldehydes like HNE. nih.gov Reduced ALDH2 activity can lead to an accumulation of HNE adducts and contribute to cellular damage. nih.gov

Another significant enzymatic pathway for the detoxification of 4-hydroxyalkenals is their reduction to the corresponding diols, such as 1,4-dihydroxynonene (DHN), catalyzed by alcohol dehydrogenases (ADHs). nih.govmdpi.com This reduction of the aldehyde group to an alcohol group renders the molecule less reactive. nih.gov

Human ADH isozymes, particularly from Class I and Class II, are effective in reducing aliphatic 4-hydroxyalkenals with varying chain lengths. nih.gov Class II ADH, found predominantly in the liver, is particularly efficient in this reduction, suggesting a significant role in cellular defense against these cytotoxic aldehydes. nih.gov The reduction of HNE to DHN is a recognized metabolic pathway in various cell types, including human polymorphonuclear leukocytes. nih.gov However, in some tissues like the perfused rat liver, the reduction of HNE to DHN appears to be a minor metabolic route compared to oxidation and glutathione (B108866) conjugation. nih.gov

The conjugation with glutathione (GSH) is a major pathway for the detoxification of 4-hydroxyalkenals, catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com This reaction involves the nucleophilic addition of the sulfhydryl group of GSH to the electrophilic carbon of the aldehyde. nih.gov The resulting glutathione conjugate (GS-HNE) is more water-soluble and can be more easily eliminated from the cell. nih.gov

GSTs, particularly the alpha-class isoform GSTA4-4, play a crucial role in regulating the intracellular levels of HNE. nih.govmdpi.com This enzymatic conjugation is considered the predominant pathway for HNE metabolism, accounting for a significant portion of its degradation in cells. nih.govnih.gov The resulting GS-HNE conjugate can be further metabolized or transported out of the cell. nih.gov Studies have shown that GSTs exhibit stereoselectivity in the conjugation of HNE enantiomers, with human GSTA4-4 showing a preference for the biotransformation of S-HNE. nih.gov While enzymatic conjugation is the primary mechanism, spontaneous reaction between HNE and GSH can also occur. mdpi.com

Following the initial enzymatic modifications, the resulting metabolites of 4-hydroxyalkenals can be further broken down through β-oxidation pathways. After HNE is oxidized to HNA, it can undergo ω- and ω-1-hydroxylation, leading to dicarboxylic acids that are subsequently degraded via β-oxidation. nih.govresearchgate.net This process shortens the carbon chain of the molecule, ultimately leading to smaller, readily metabolizable products like acetyl-CoA and propionyl-CoA. nih.govresearchgate.net

The metabolism of 4-hydroxyalkenals can vary between different cell types. In human polymorphonuclear leukocytes (PMNL), the consumption rate of HNE is relatively low compared to other cells like hepatocytes. nih.govresearchgate.net The primary metabolites identified in PMNL are 4-hydroxynonenoic acid (HNA), 1,4-dihydroxynonene (DHN), and glutathione adducts of HNE, HNA, and DHN. nih.govresearchgate.net

In astrocytes, the biotransformation of HNE is dose-dependent. At lower concentrations, the majority of HNE is metabolized to HNA, GSHNE (glutathione conjugate of HNE), and GSDHN (glutathione conjugate of DHN). nih.gov However, at higher concentrations, these metabolites account for a smaller percentage of HNE loss, suggesting the involvement of other metabolic pathways. nih.gov

| Enzyme | Pathway | Product Example | Cell/Tissue Location |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | 4-Hydroxynonenoic Acid (HNA) | Mitochondria, various tissues |

| Alcohol Dehydrogenase (ADH) | Reduction | 1,4-Dihydroxynonene (DHN) | Liver, various tissues |

| Glutathione S-Transferase (GST) | Glutathione Conjugation | Glutathione-HNE conjugate (GS-HNE) | Cytosol, various tissues |

| β-Oxidation Enzymes | Catabolism | Acetyl-CoA, Propionyl-CoA | Mitochondria, Liver |

Non-Enzymatic Interactions and Adduct Formation.

In addition to enzymatic detoxification, 4-hydroxy-2-heptadecenal and its analogs can undergo non-enzymatic reactions with various biomolecules. These reactions lead to the formation of covalent adducts, which can impair the function of proteins, nucleic acids, and lipids. mdpi.com

4-hydroxyalkenals are highly reactive and can form Michael adducts and Schiff bases with the nucleophilic side chains of amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008). nih.govmdpi.com The formation of these adducts, known as advanced lipoxidation end products (ALEs), can lead to protein cross-linking, inactivation of enzymes, and cellular dysfunction. mdpi.comnih.gov For example, HNE can form adducts with ALDH2 itself, leading to a decrease in its enzymatic activity and a further increase in cellular toxicity. nih.gov

Furthermore, 4-hydroxyalkenals can react with DNA bases, particularly deoxyguanosine, to form various adducts. researchgate.net This interaction involves a Michael addition followed by cyclization, leading to the formation of exocyclic adducts. researchgate.net The formation of these DNA adducts is a potential mechanism for the genotoxicity of 4-hydroxyalkenals. researchgate.net

Covalent Modification of Proteins (Advanced Lipoxidation End Products, ALEs)

4-Hydroxy-2-alkenals readily react with proteins to form a class of adducts known as Advanced Lipoxidation End Products (ALEs). This non-enzymatic modification can alter the structure and function of proteins. The formation of these adducts is a key indicator of oxidative stress and has been implicated in the pathophysiology of several degenerative diseases nih.gov. The high reactivity of 4-hydroxy-2-alkenals is attributed to the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

The most common reaction for α,β-unsaturated aldehydes like HNE is the Michael or 1,4-conjugate addition with nucleophilic side chains of amino acid residues within proteins. researchgate.netuab.edu The sulfhydryl group of cysteine is the most reactive nucleophile, followed by the imidazole (B134444) group of histidine and the ε-amino group of lysine. researchgate.netnih.govmdpi.com

Cysteine: The reaction with cysteine residues is particularly rapid, leading to the formation of a stable thioether adduct. nih.gov This adduct can exist in equilibrium between a ring-opened structure and a more stable cyclic hemiacetal form. nih.gov

Histidine: The imidazole ring of histidine reacts with the β-carbon of the aldehyde to form a Michael adduct, resulting in a mass increase of 156.1 Da for HNE. uab.edu

Lysine: Lysine can also form Michael adducts via its ε-amino group. uab.edu

These reactions are often stereoselective and can introduce new chiral centers into the protein structure. nih.gov

| Amino Acid Residue | Type of Adduct | Reaction Mechanism | Key Features |

|---|---|---|---|

| Cysteine | Thioether Adduct | Michael Addition | Most rapid reaction; forms a stable cyclic hemiacetal nih.gov. |

| Histidine | Imidazole Adduct | Michael Addition | Forms a covalent bond with the imidazole ring uab.edu. |

| Lysine | Amino Adduct | Michael Addition | Reacts via the ε-amino group uab.edu. |

In addition to Michael addition, the carbonyl group of 4-hydroxy-2-alkenals can react with primary amino groups, such as the ε-amino group of lysine residues, through a condensation reaction to form a Schiff base (an imine). uab.edu This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. Schiff bases are typically less stable than Michael adducts and can be reversible, but they can also undergo further reactions to form more stable products, including protein crosslinks. nih.gov The formation of Schiff bases can be stabilized under laboratory conditions by reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). researchgate.netnih.gov

The covalent modification of proteins by 4-hydroxy-2-alkenals can have significant consequences for their biological function. mdpi.com

Enzyme Inactivation: Modification of amino acid residues within the active site of an enzyme often leads to its inactivation. mdpi.comnih.gov For example, HNE has been shown to inactivate glucose-6-phosphate dehydrogenase by modifying an active-site lysine. mdpi.com Similarly, modification of critical histidine or cysteine residues in signaling kinases can inhibit their activity. nih.gov

Altered Protein Conformation: Adduction can occur at sites outside the catalytic center, leading to conformational changes that affect substrate binding, protein stability, or interactions with other proteins. mdpi.com

Protein Crosslinking: 4-hydroxy-2-alkenals are potent crosslinking agents. nih.gov Crosslinking can occur when a single aldehyde molecule reacts with two different amino acid residues, either on the same protein (intramolecular) or on different proteins (intermolecular). nih.govresearchgate.net One proposed mechanism involves an initial Schiff base formation with a lysine residue, followed by further reactions that lead to the formation of fluorescent pyrrole-derived crosslinks. nih.gov This extensive crosslinking can lead to the formation of high-molecular-weight protein aggregates, which are a hallmark of cellular aging and various diseases. nih.gov Studies have shown that blocking lysine residues can prevent HNE-induced protein crosslinking. nih.gov

| Affected Protein/System | Amino Acid Target (HNE) | Functional Impact |

|---|---|---|

| Adipocyte Fatty Acid-Binding Protein (FABP) | Cysteine (Cys¹¹⁷) | Decreased affinity for fatty acids nih.gov. |

| Extracellular signal-regulated kinase (ERK) | Histidine (His¹⁷⁸) | Inhibition of kinase activity nih.gov. |

| Glucose-6-phosphate dehydrogenase | Lysine (Active Site) | Enzyme inactivation mdpi.com. |

| Tubulin alpha-1B chain | Cysteine (Cys²⁹⁵) | Modification of a cytoskeletal protein nih.gov. |

| Aldolase A | Histidine (His²⁴⁶) | Modification of a key glycolytic enzyme nih.gov. |

Adduction to Nucleic Acids (DNA Adducts)

4-hydroxy-2-alkenals and their epoxide metabolites are genotoxic, capable of reacting with DNA bases to form a variety of DNA adducts. nih.govnih.gov This adduction represents an indirect pathway of oxidative damage to the genome. The reaction typically occurs with the nucleophilic centers on DNA bases.

The major DNA adduct formed by HNE is a 1,N²-propano-2'-deoxyguanosine adduct (HNE-dGuo). nih.gov This adduct has been identified as the predominant lesion in both isolated DNA treated with HNE and in cultured human cells exposed to the aldehyde, accounting for over 95% of the total DNA adducts. nih.gov Other adducts, derived from the 2,3-epoxide of HNE, such as etheno-type adducts with adenine (B156593) and guanine, are formed in significantly lower yields. nih.gov The formation of DNA adducts can be influenced by the cell's detoxification capacity; for instance, lower levels of glutathione (GSH), a major cellular antioxidant, can lead to an increased formation of HNE-DNA adducts. nih.gov The HNE-dGuo adduct is also poorly repaired, suggesting it may serve as a persistent biomarker for the genotoxic effects of lipid peroxidation. nih.gov

Identification and Characterization of Metabolic Byproducts

The in vivo metabolism of 4-hydroxy-2-alkenals is extensive, leading to the formation of numerous byproducts that are primarily excreted in the urine. nih.gov Studies on HNE in rats have identified several key metabolic pathways:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-hydroxy-2-nonenoic acid (HNA). nih.gov

Reduction: The aldehyde can be reduced by alcohol dehydrogenase to form 1,4-dihydroxy-2-nonene (DHN). nih.gov

Glutathione Conjugation: The primary detoxification pathway involves the conjugation of the aldehyde with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov

Further Metabolism: These initial metabolites undergo further transformations, including omega-oxidation, beta-oxidation, and the formation of mercapturic acid conjugates (N-acetylcysteine adducts) before excretion. nih.gov

Researchers have identified a range of polar urinary metabolites of HNE, with most originating from the omega-oxidation of HNA. nih.gov

| Precursor | Metabolic Pathway | Identified Metabolic Byproduct (of HNE) |

|---|---|---|

| 4-Hydroxy-2-nonenal (HNE) | Reduction | 1,4-Dihydroxy-2-nonene (DHN) nih.gov |

| HNE | Oxidation | 4-Hydroxy-2-nonenoic acid (HNA) nih.gov |

| HNA | Omega-oxidation | 9-Hydroxy-HNA nih.gov |

| HNA | Omega-oxidation & Conjugation | 9-Hydroxy-HNA mercapturic acid conjugate nih.gov |

| 9-Hydroxy-HNA | Oxidation | 9-Carboxy-HNA nih.gov |

| DHN | Omega-hydroxylation & Conjugation | 9-Hydroxy-DHN mercapturic acid conjugate nih.gov |

Cellular and Molecular Mechanisms of 4 Hydroxy 2 Heptadecenal and Analogs Actions

Modulation of Cellular Signaling Pathways

4-Hydroxy-2-heptadecenal (4-HHE) and its more studied analog, 4-hydroxy-2-nonenal (4-HNE), are electrophilic aldehydes that can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress nih.govmdpi.com.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome nih.govmdpi.com. Keap1 is a cysteine-rich protein that acts as a sensor for oxidative stress nih.gov. Electrophilic compounds like 4-HNE can react with specific cysteine residues on Keap1, notably Cys151, Cys273, and Cys288, through a process called Michael addition mdpi.comresearchgate.netresearchgate.net. This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation mdpi.comnih.gov.

As a result, newly synthesized Nrf2 is able to accumulate, bypass Keap1, and translocate into the nucleus nih.govresearchgate.net. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes nih.gov. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), thereby enhancing the cell's capacity to neutralize reactive species and detoxify harmful compounds nih.govresearchgate.netnih.gov. This activation primes the cell, allowing for a more robust defense against subsequent oxidative insults mdpi.com.

Table 1: Key Proteins in the 4-HHE-Mediated Nrf2/Keap1/ARE Pathway Activation

| Protein | Role | Interaction with 4-HHE/4-HNE | Outcome |

|---|---|---|---|

| Nrf2 | Transcription factor | Not directly modified | Translocates to the nucleus, activates gene expression nih.govresearchgate.net |

| Keap1 | Cytoplasmic inhibitor of Nrf2 | Covalent modification of cysteine residues (e.g., Cys151, Cys273, Cys288) researchgate.netresearchgate.net | Inactivated, releases Nrf2 mdpi.com |

| ARE | DNA sequence in gene promoters | Not directly modified | Binding site for Nrf2, leading to gene transcription nih.gov |

| NQO1, HO-1 | Antioxidant/Detoxification enzymes | Not directly modified | Upregulated expression, enhanced cellular protection researchgate.netnih.gov |

4-HNE, an analog of 4-HHE, significantly modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis mdpi.commdpi.com. The effects are particularly notable on the c-Jun N-terminal kinase (JNK) pathway.

Studies have shown that treatment with 4-HNE leads to a selective and potent activation of the JNK pathway. This activation can occur rapidly, within minutes of exposure nih.gov. The mechanism involves the upstream kinases SEK1 (also known as MKK4) and ASK1 (apoptosis signal-regulating kinase 1). 4-HNE exposure triggers the activation of ASK1, which in turn phosphorylates and activates SEK1. Subsequently, activated SEK1 phosphorylates and activates JNK nih.gov.

Interestingly, in some cell types, this activation is highly specific to the JNK cascade, with little to no change observed in the activities of other major MAPK pathways, such as the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways nih.gov. The activation of the JNK pathway by 4-HNE is a critical step in initiating apoptosis in response to lipid peroxidation-induced stress nih.govnih.gov. In neuronal cells, the specific isoform JNK3 has been identified as playing a critical role in HNE-induced c-Jun activation and subsequent apoptosis nih.gov. The sustained activation of JNK by severe oxidative stress, mediated by the ASK1-thioredoxin complex, can act as a switch determining cell fate towards apoptosis researchgate.net.

4-hydroxyalkenals, including 4-HNE, can exert significant influence over growth factor receptor signaling, as demonstrated by their interaction with the Platelet-Derived Growth Factor Receptor-β (PDGFR-β) researchgate.net. PDGF and its receptors are key regulators of cell growth, proliferation, and migration nih.gov.

Research on human hepatic stellate cells has shown that non-cytotoxic concentrations of 4-hydroxyalkenals can inhibit mitogenic signaling induced by PDGF-BB, the primary ligand for PDGFR-β researchgate.net. This inhibition occurs at a post-ligand binding step. While 4-HNE does not affect the binding of PDGF-BB to its receptor, it effectively inhibits the intrinsic tyrosine kinase activity of the PDGFR-β subunit researchgate.net.

The inhibition of kinase activity prevents the receptor's autophosphorylation, a critical event for activating downstream signaling pathways researchgate.netnih.gov. Consequently, key downstream effectors in the mitogenic signaling cascade, such as phosphatidylinositol 3-kinase (PI3K) and extracellular regulated kinases 1/2 (ERK1/2), are not activated. This blockade of the signaling cascade leads to a significant inhibition of PDGF-dependent DNA synthesis and cell proliferation researchgate.net. This interaction identifies a novel regulatory mechanism where a product of oxidative stress can directly attenuate growth factor signaling pathways researchgate.net.

As a highly reactive electrophilic molecule, 4-HHE and its analog 4-HNE disrupt redox signaling and protein activity primarily through the formation of covalent adducts with cellular macromolecules nih.govnih.gov. The reactivity of 4-HNE is attributed to its α,β-unsaturated aldehyde structure, which readily reacts with nucleophilic side chains of amino acids, particularly cysteine, histidine, and lysine (B10760008) nih.govnih.gov.

The most common reaction is Michael addition, where the nucleophilic amino acid residue attacks the C3 of the aldehyde's double bond nih.govresearchgate.netresearchgate.net. This process, also known as protein carbonylation, is a marker of oxidative protein damage researchgate.netnih.gov. The formation of these adducts can lead to:

Altered Protein Structure and Function: Covalent modification can induce conformational changes, leading to the loss or alteration of a protein's biological function, including enzymatic activity and protein-protein interactions nih.gov.

Enzyme Inactivation: Many enzymes rely on critical cysteine or histidine residues in their active sites. Adduction by 4-HNE can irreversibly inactivate these enzymes nih.gov.

Disruption of Signaling Pathways: Modification of key signaling proteins, such as kinases and phosphatases, can dysregulate cellular signaling cascades nih.gov.

Impaired Protein Degradation: 4-HNE can modify components of the proteasomal system, impairing the cell's ability to degrade damaged or misfolded proteins, leading to their accumulation nih.gov.

The formation of 4-HNE-protein adducts is a key mechanism by which lipid peroxidation contributes to cellular dysfunction and is implicated in the pathology of numerous diseases associated with oxidative stress nih.govnih.gov.

Table 2: Summary of 4-HNE Effects on Cellular Signaling Pathways

| Signaling Pathway | Key Protein(s) Affected | Mechanism of Action by 4-HNE | Cellular Outcome |

|---|---|---|---|

| MAPK/JNK | ASK1, SEK1, JNK nih.gov | Activation of the upstream kinase cascade nih.gov | Induction of apoptosis nih.govnih.gov |

| PDGFR-β | PDGFR-β researchgate.net | Inhibition of intrinsic tyrosine kinase activity researchgate.net | Inhibition of cell proliferation and DNA synthesis researchgate.net |

| Redox Signaling | Various proteins with Cys, His, Lys residues nih.gov | Michael addition, protein carbonylation researchgate.netresearchgate.net | Altered protein function, enzyme inactivation nih.govnih.gov |

Role in Oxidative Stress Response

4-HHE and 4-HNE are not just markers of lipid peroxidation and oxidative stress; they are also active participants that can propagate and amplify the oxidative response researchgate.netnih.gov.

While 4-HHE and 4-HNE are products of reactions initiated by Reactive Oxygen Species (ROS), they can, in turn, induce further ROS generation, creating a detrimental feedback loop researchgate.netresearchgate.net. The primary source of this HNE-induced ROS production is the mitochondria ashpublications.org.

Studies have shown that exposure to 4-HNE can augment the production of mitochondrial ROS nih.govmdpi.com. This occurs through direct effects on the mitochondrial electron transport chain (ETC). Specifically, 4-HNE can inhibit the activity of ETC complexes, leading to electron leakage and the subsequent reduction of molecular oxygen to form superoxide (B77818) radicals ashpublications.org. This increased mitochondrial ROS production further damages mitochondrial components, including lipids in the inner mitochondrial membrane, which can generate even more 4-HNE researchgate.netmdpi.com. This cycle of ROS-induced lipid peroxidation followed by HNE-induced ROS generation can lead to a rapid escalation of oxidative stress, impairing mitochondrial function and potentially triggering cell death pathways nih.govmdpi.comnih.gov.

Interplay with Cellular Antioxidant Defense Systems.

This compound (4-HHE), a lipid peroxidation product derived from n-3 polyunsaturated fatty acids (PUFAs), actively engages with and modulates cellular antioxidant defense systems. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcriptional regulator of antioxidant responses. In vascular endothelial cells, low concentrations of 4-HHE have been shown to stimulate the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by activating Nrf2. This activation leads to the prevention of cytotoxicity induced by oxidative stress.

The interaction with Nrf2 is a critical aspect of the cellular response to 4-HHE and its n-6 PUFA-derived analog, 4-hydroxy-2-nonenal (4-HNE). Both 4-HHE and 4-HNE can increase the expression of Nrf2 target genes, and the knockdown of Nrf2 using small interfering RNA (siRNA) abolishes these effects. This indicates that the protective effects of these aldehydes against oxidative damage are mediated through the Nrf2 pathway.

The detoxification of 4-HHE also involves enzymatic processes, such as those mediated by glutathione (B108866) S-transferases (GSTs). However, 4-HHE has been reported to be a poor substrate for certain GSTs, like GSTA4-4, when compared to 4-HNE. This difference in detoxification efficiency could contribute to varying cellular concentrations and subsequent biological effects. The conjugation of these aldehydes with glutathione (GSH) is a crucial step in their detoxification, preventing them from forming adducts with other vital biomolecules like DNA.

Table 1: Effects of 4-HHE and Analogs on Antioxidant Defense Systems

| Compound | Target Pathway/Enzyme | Observed Effect | Cell Type |

|---|---|---|---|

| 4-HHE | Nrf2 | Activation, increased nuclear expression and DNA binding | Human Umbilical Vein Endothelial Cells (HUVECs) |

| 4-HHE | Heme Oxygenase-1 (HO-1) | Increased mRNA and protein expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| 4-HNE | Nrf2 | Activation, increased nuclear expression and DNA binding | Human Umbilical Vein Endothelial Cells (HUVECs) |

| 4-HNE | Heme Oxygenase-1 (HO-1) | Increased mRNA and protein expression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| 4-HHE | Glutathione S-Transferase (GSTA4-4) | Poor substrate compared to 4-HNE | Not specified |

Impact on Gene Expression and Transcriptional Regulation (e.g., NF-κB Upregulation).

This compound and its analogs can significantly influence gene expression and transcriptional regulation, notably through the activation of the nuclear factor kappa-B (NF-κB) pathway. In human kidney tubular cells, treatment with 4-HHE has been associated with an over-expression of NF-κB. This upregulation of NF-κB is a key event in the cellular response to 4-HHE and is linked to inflammatory processes.

In addition to NF-κB, 4-HHE can modulate the expression of genes involved in lipid metabolism. In human placental explants, exposure to 4-HHE resulted in a significant decrease in the expression of several genes related to fatty acid and cholesterol synthesis, including sterol regulatory element-binding protein 1 (SREBP1), SREBP2, LDL receptor (LDLR), stearoyl-CoA desaturase-1 (SCD1), and major facilitator superfamily domain containing 2a (MFSD2a). This suggests that 4-HHE can downregulate lipogenesis.

Effects on Cellular Processes.

This compound has been shown to modulate apoptosis and cell viability. In vitro studies on human kidney (HK-2) tubular cells demonstrated that 4-HHE can induce apoptosis. This effect is associated with a decline in cell viability. The analog, 4-HNE, is also a well-documented modulator of apoptosis. At higher concentrations (exceeding 10 µM), 4-HNE is detrimental to cells, leading to genotoxicity and cell death through both apoptosis and necrosis. The apoptotic signaling induced by 4-HNE can occur through both extrinsic (Fas-mediated) and intrinsic (p53-mediated) pathways.

Conversely, at lower concentrations (around 0.1-5 µM), 4-HNE can promote cell survival and proliferation, highlighting a hormetic, dose-dependent effect on cell fate.

Table 2: Impact of 4-HHE and 4-HNE on Apoptosis and Cell Viability

| Compound | Effect | Cellular Context |

|---|---|---|

| 4-HHE | Induces apoptosis, declines cell viability | Human kidney (HK-2) tubular cells |

| 4-HNE | Induces apoptosis and necrosis at high concentrations (>10 µM) | General cell response |

| 4-HNE | Promotes cell survival at low concentrations (0.1-5 µM) | General cell response |

The influence of 4-hydroxyalkenals on cell proliferation and differentiation is concentration-dependent. Lower concentrations of 4-HNE (below 2 µM) are reported to be conducive to cell survival and proliferation. In contrast, higher concentrations can inhibit these processes and lead to cell death. Similarly, 4-HHE exposure has been shown to inhibit the expression of genes related to lipid synthesis, which can have downstream effects on cellular growth and differentiation processes that are dependent on lipid metabolism. For instance, 4-HHE reduced the expression of SREBP1, which is a key regulator of genes required for fatty acid synthesis, and SREBP2, which activates cholesterol synthesis.

This compound and its analogs play a significant role in inflammatory responses, primarily through the activation of the NF-κB pathway. The upregulation of NF-κB by 4-HHE leads to the transcription of pro-inflammatory genes. This suggests a pro-inflammatory role for 4-HHE. The activation of NF-κB can lead to the expression of various pro-inflammatory cytokines, growth factors, and other mediators of inflammation.

The broader class of lipid-derived aldehydes, including 4-HNE, is known to modulate inflammation through interactions with several signaling pathways, including NF-κB, mitogen-activated protein kinases (MAPK), and Toll-like receptor (TLR) 4. The effects of 4-HNE on cytokine production can be complex, with reports of both suppression and upregulation of different cytokines depending on the cell type and conditions. For example, 4-HNE has been shown to upregulate the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in human retinal pigment epithelial cells.

Lipid peroxidation products, including 4-hydroxyalkenals, can impact mitochondrial function. Specifically, 4-HNE has been shown to induce mitochondrial uncoupling through interactions with uncoupling proteins (UCPs) such as UCP1, UCP2, and UCP3, as well as the adenine (B156593) nucleotide translocase (ANT). This uncoupling, which is a mild dissipation of the proton gradient across the inner mitochondrial membrane, can decrease the production of mitochondrial reactive oxygen species (ROS).

The induction of proton leak by 4-HNE through UCPs and ANT suggests a feedback mechanism where a product of oxidative stress can signal to the mitochondria to reduce further ROS generation. The uncoupling effect induced by 4-HNE is inhibitable by specific inhibitors of UCPs (like GDP) and ANT (like carboxyatractylate (B162951) and bongkrekate), confirming the specific interaction with these mitochondrial proteins. This suggests that 4-HNE is not merely a toxic byproduct but can also act as a signaling molecule to regulate mitochondrial function and mitigate oxidative stress.

Disruption of Mitotic Spindle

The mitotic spindle, a critical structure for chromosome segregation during cell division, is a primary target for various cellular stressors, including lipid peroxidation products. While direct research on this compound's impact on the mitotic spindle is limited, studies on its well-researched analog, 4-hydroxy-2-nonenal (4-HNE), provide significant insights into the potential mechanisms of disruption. These reactive aldehydes can impede the highly dynamic process of spindle formation and function, leading to errors in mitosis.

The antiproliferative effects of 4-HNE are thought to be linked to its interaction with cytoskeletal structures. nih.gov Specifically, 4-HNE has been observed to alter cell morphology by causing the depolymerization of microtubular structures. nih.gov Microtubules are the fundamental building blocks of the mitotic spindle, and their proper polymerization and depolymerization are essential for the segregation of chromosomes.

The mechanism by which these aldehydes disrupt the microtubule network appears to be multifactorial. One key aspect is the direct modification of tubulin, the protein subunit of microtubules. Research has shown that 4-HNE can directly adduct to tubulin, and this modification is a primary cause of the disruption of the neuronal microtubule network. nih.gov This adduction likely occurs via Michael addition, a reaction to which α,β-unsaturated aldehydes like 4-HNE are prone. nih.gov The disruption of microtubules by 4-HNE has been observed to be a rapid event, occurring after short incubation periods. nih.gov

Furthermore, the action of 4-HNE on microtubules is attributed to its affinity for sulfhydryl groups, which are crucial for maintaining both tubulin and actin in their polymerized forms. nih.gov By reacting with these groups, 4-HNE can interfere with the protein conformations necessary for a stable and functional cytoskeleton. The consequence of this disruption is an impairment of processes that rely on a dynamic microtubule network, such as the formation and function of the mitotic spindle. While 4-HNE has also been shown to induce cell cycle arrest at the G0/G1 phase by affecting the expression of cyclins and cyclin-dependent kinases, its direct impact on the mitotic spindle components underscores a more direct mechanism for disrupting cell division. nih.gov

The table below summarizes the observed effects of 4-hydroxy-2-nonenal (as an analog to this compound) on components related to the mitotic spindle.

| Affected Component | Observed Effect | Proposed Mechanism | Reference |

| Microtubules | Depolymerization and disruption of the network | Direct adduction to tubulin via Michael addition; interaction with essential sulfhydryl groups. | nih.govnih.govnih.gov |

| Tubulin | Covalent modification by HNE | Michael addition to tubulin protein. | nih.govnih.gov |

| Cell Morphology | Alteration and dissolution of stress-fibers | Disruption of the microtubular and microfilament networks. | nih.gov |

| Cell Cycle | Arrest in G0/G1 phase | Decreased expression of cyclin D1, D2, and A; increased expression of p21. | nih.gov |

Analytical Methodologies for Academic Research on 4 Hydroxy 2 Heptadecenal and Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 4-HHE, enabling the separation of this analyte from complex mixtures and its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological and Plant Extracts

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-HHE. nih.gov Due to the reactive and often unstable nature of aldehydes, derivatization is a common and often necessary step to improve their volatility and thermal stability for GC-MS analysis. nih.govyoutube.com A widely used derivatization strategy involves reaction with pentafluorobenzyl-hydroxylamine (PFBHA) to form oximes, followed by silylation of the hydroxyl group to create trimethylsilyl (B98337) (TMS) ethers. nih.govyoutube.com This two-step process not only stabilizes the molecule but also enhances its chromatographic properties and the sensitivity of detection. nih.govyoutube.com

In the context of biological samples, such as human and rat plasma, GC-MS methods have been successfully employed to quantify 4-hydroxy-2-nonenal (4-HNE), a structurally similar and extensively studied 4-hydroxyalkenal. nih.gov These methods, which can be adapted for 4-HHE, often utilize a deuterated analog of the target analyte as an internal standard to ensure accuracy and precision. nih.gov The analysis is typically performed using negative ion chemical ionization (NICI), which provides high sensitivity for the PFB-oxime-TMS derivatives. nih.gov

GC-MS has also been instrumental in identifying a wide array of metabolites in plant extracts. academicjournals.orgresearchgate.netcore.ac.ukmdpi.com While direct detection of 4-hydroxy-2-heptadecenal in these studies is not always explicitly mentioned, the methodology is well-suited for screening for its presence. For instance, studies on various medicinal plants have used GC-MS to identify numerous compounds, including other aldehydes and fatty acid derivatives. academicjournals.orgresearchgate.netcore.ac.ukmdpi.comacademicjournals.org The general procedure involves extracting the plant material with a suitable solvent, concentrating the extract, and then analyzing it by GC-MS, often after a derivatization step to enhance the volatility of the target compounds. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Adduct Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific quantification of 4-HHE and its adducts in complex biological matrices. nih.govnih.govveedalifesciences.com This technique is particularly valuable for analyzing non-volatile or thermally labile compounds that are not amenable to GC-MS without derivatization.

For the quantification of free 4-HHE, LC-MS/MS methods often involve derivatization to enhance ionization efficiency and chromatographic separation. One approach is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone. nih.govnih.gov These derivatives can then be readily analyzed by LC-MS/MS, typically using electrospray ionization (ESI) in negative ion mode. tandfonline.comnih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov

A significant application of LC-MS/MS in 4-HHE research is the analysis of its covalent adducts with proteins and other biomolecules. nih.govtandfonline.comresearchgate.net These adducts are important biomarkers of oxidative stress and cellular damage. LC-MS/MS allows for the identification of the specific amino acid residues (cysteine, histidine, and lysine) that are modified by 4-HHE through Michael addition. nih.govresearchgate.net Proteomic workflows often involve the digestion of proteins into smaller peptides, followed by enrichment of the modified peptides and subsequent analysis by LC-MS/MS. researchgate.netnih.gov This "bottom-up" approach enables the precise localization of the adduction site within the protein sequence. researchgate.netnih.gov

In a study comparing the protein adducts of 4-HNE and 4-HHE in a mouse model of diet-induced obesity, LC-MS/MS analysis revealed that while both aldehydes showed a similar preference for cysteine modification, their preferences for lysine (B10760008) and histidine modifications varied. nih.gov Interestingly, 4-HHE resulted in a higher number of modified peptides but affected a smaller number of proteins compared to 4-HNE. nih.gov

High-Performance Liquid Chromatography (HPLC) for Aldehyde Derivatives

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of 4-HHE and other aldehydes, often following a derivatization step to enhance detection. researchgate.netmdpi.comajrms.com

A common approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form stable, colored hydrazones that can be detected by UV-Vis spectrophotometry. psu.edud-nb.info This method has been successfully applied to the simultaneous analysis of a wide range of nonpolar and polar lipophilic aldehydes in various matrices, including vegetable oils. psu.edu Reversed-phase HPLC with a gradient elution is typically used to separate the different aldehyde-DNPH derivatives. psu.edud-nb.info

Fluorescence derivatization is another strategy to increase the sensitivity of HPLC analysis. Reagents such as 1,3-cyclohexanedione (B196179) can be used to form highly fluorescent derivatives of 4-hydroxyalkenals, allowing for their detection at very low concentrations. researchgate.net A developed HPLC method with fluorometric detection has been used for the simultaneous quantification of 4-HHE and 4-HNE in food samples. researchgate.net

Spectrometric Approaches for Structural Elucidation (e.g., UV, IR, NMR, High-Resolution MS)

While chromatographic techniques are essential for separation and quantification, spectrometric methods are indispensable for the definitive structural elucidation of 4-HHE and its derivatives.

UV Spectroscopy: The α,β-unsaturated aldehyde chromophore in 4-HHE gives rise to a characteristic UV absorption maximum, which can be used for its detection and quantification. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-HHE would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the complete chemical structure of 4-HHE, including its stereochemistry. It provides detailed information about the connectivity of atoms and their spatial arrangement.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion and its fragment ions. This information is crucial for determining the elemental composition of 4-HHE and its adducts, thereby confirming their identity. acs.org

Techniques for Adduct Characterization

The characterization of adducts formed between 4-HHE and cellular macromolecules, particularly proteins, is critical for understanding its biological effects.

Immunochemical Detection of Protein Adducts (e.g., Anti-HNE adducts antibodies)

Immunochemical methods, such as ELISA and Western blotting, utilize antibodies that specifically recognize protein adducts of 4-hydroxyalkenals. nih.govnih.gov While many commercially available antibodies are raised against 4-HNE adducts, some exhibit cross-reactivity with 4-HHE adducts due to structural similarities. nih.govarvojournals.orgresearchgate.net

Studies have shown that antibodies raised against 4-HNE-modified proteins can be highly specific and may not cross-react with proteins modified by other aldehydes like malondialdehyde or formaldehyde. nih.govnih.gov However, the specificity needs to be carefully evaluated for each antibody. Some anti-HNE antibodies have been shown to recognize the HNE moiety itself, allowing for the detection of adducts with different amino acids (histidine, lysine, and cysteine). nih.gov

In a study investigating protein modifications in light-exposed rat retinas, specific antibodies against 4-HNE and 4-HHE Michael adducts were used. arvojournals.orgresearchgate.net The results demonstrated that these antibodies could specifically recognize their respective aldehyde-modified proteins with minimal cross-reactivity, highlighting the utility of this approach in distinguishing the effects of different lipid peroxidation products. arvojournals.orgresearchgate.net

Immunohistochemistry, using these specific antibodies, allows for the localization of 4-HHE-protein adducts within tissues and cells, providing valuable insights into the sites of oxidative damage in various pathological conditions. nih.gov

Mass Spectrometry-Based Adductomics

In the field of lipid peroxidation research, adductomics, particularly employing mass spectrometry (MS), has become an indispensable tool for identifying and characterizing the covalent modifications of biomolecules by reactive aldehydes such as this compound (4-HHE). While direct research on 4-HHE adductomics is emerging, the extensive studies on its close structural analog, 4-hydroxy-2-nonenal (4-HNE), provide a robust framework for the analytical approaches applicable to 4-HHE.

The primary mechanism of 4-HHE adduction to proteins involves Michael addition to the nucleophilic side chains of cysteine, histidine, and lysine residues, or the formation of a Schiff base with lysine residues. wikipedia.org These modifications result in a predictable mass shift in the adducted peptides and proteins, which can be precisely detected by mass spectrometry.

Methodological Approaches:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for the analysis of intact proteins and large peptides. In a typical workflow, a protein of interest is incubated with 4-HHE, and the resulting mixture is analyzed by MALDI-TOF MS. The appearance of a new peak corresponding to the mass of the protein plus the mass of 4-HHE (or with a net loss of water for Schiff base formation) indicates adduction. globalauthorid.comfrontiersin.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): For more detailed analysis, particularly the identification of specific adduction sites, ESI-MS/MS is the method of choice. globalauthorid.com In this bottom-up proteomics approach, proteins are enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then separated by liquid chromatography (LC) and introduced into the mass spectrometer. Through tandem MS (MS/MS), peptides are isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern allows for the precise localization of the 4-HHE modification on a specific amino acid residue within the peptide sequence.

Identification of Metabolites:

Mass spectrometry is also crucial for the identification of 4-HHE metabolites in biological matrices. A study on the related compound, trans-4-hydroxy-2-hexenal (t-4HH), successfully utilized tandem mass spectrometry with negative ion fast atom bombardment (FAB) ionization to identify a mercapturic acid conjugate in rat urine. imrpress.com This finding is significant as it confirms the in vivo mechanism of glutathione (B108866) conjugation followed by metabolic processing to a mercapturic acid, a pathway that is highly likely for 4-HHE as well.

| Analytical Technique | Application in 4-HHE Adductomics | Key Findings from Related Compounds |

| MALDI-TOF MS | Detection of bulk adduction to proteins. | Increased mass of proteins corresponding to Michael addition (156 Da for HNE) or Schiff base formation (138 Da for HNE). wikipedia.orgfrontiersin.org |

| ESI-MS/MS | Identification of specific amino acid adduction sites. | Identification of HNE adducts on cysteine, histidine, and lysine residues in various proteins. wikipedia.orgnih.gov |

| Tandem MS (FAB) | Identification of metabolites in biological fluids. | Verification of a mercapturic acid conjugate of t-4HH in urine. imrpress.com |

Advanced Methodologies for Studying Cellular Interactions (e.g., Proteomics, Metabolomics in Research Contexts)

To elucidate the broader biological consequences of 4-HHE exposure, advanced "omics" technologies such as proteomics and metabolomics are being increasingly applied in research contexts. These approaches offer a global view of the cellular changes induced by 4-HHE, moving beyond the identification of individual protein adducts to understanding systemic effects.

Proteomics in 4-HHE Research:

Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of 4-HHE, proteomics can be used to:

Identify Cellular Protein Targets: By comparing the proteomes of control cells versus cells treated with 4-HHE, researchers can identify proteins that are differentially expressed or post-translationally modified. Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can reveal which proteins are up- or down-regulated in response to 4-HHE-induced stress. ugr.es

Uncover Perturbed Cellular Pathways: The identified protein targets can be mapped to specific cellular pathways using bioinformatic tools. For instance, studies on 4-HNE have shown that it affects proteins involved in cellular structure, energy metabolism, and stress response. nih.gov It is reasonable to hypothesize that 4-HHE would impact similar pathways. A proteomics study on the effects of hypoxia, another cellular stressor, successfully identified changes in protein levels related to cell survival and proliferation. ugr.es

Metabolomics in 4-HHE Research:

Metabolomics is the comprehensive analysis of all small molecule metabolites in a biological system. This approach can provide a snapshot of the metabolic state of a cell or organism and how it is altered by stimuli like 4-HHE.

Profiling Metabolic Perturbations: Exposure to 4-HHE can lead to significant changes in cellular metabolism. Metabolomic analysis, often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can quantify these changes. frontiersin.org For example, given that 4-HHE is a product of lipid peroxidation, it is plausible that it could impact lipid metabolism pathways.

Identifying Biomarkers of Exposure and Effect: Alterations in specific metabolic pathways can serve as biomarkers of 4-HHE exposure and its downstream effects. For instance, an increase in metabolites associated with oxidative stress or a decrease in those related to energy production could indicate a toxic cellular response. Metabolomic studies have been successfully used to identify biomarkers for various conditions and exposures.

| Methodology | Application to 4-HHE Research | Potential Insights |

| Proteomics | Identification of global protein expression and modification changes. | Uncovering key protein targets and cellular pathways affected by 4-HHE, such as cytoskeletal integrity, energy metabolism, and stress response. |

| Metabolomics | Comprehensive analysis of small molecule metabolite profiles. | Revealing systemic metabolic disturbances, identifying biomarkers of exposure and effect, and understanding the impact on metabolic pathways like lipid metabolism. |

Future Research Directions and Unexplored Avenues for 4 Hydroxy 2 Heptadecenal

Comprehensive Elucidation of Specific Biosynthetic Pathways for Long-Chain Hydroxyalkenals in Diverse Biological Systems

The precise enzymatic and non-enzymatic pathways leading to the formation of 4-HHE are not well-defined. While it is understood to be a product of lipid peroxidation, the specific enzymes, precursors, and conditions that favor its generation over other lipid-derived aldehydes are largely unknown. Future research should focus on identifying the complete biosynthetic routes in various organisms.

Key research avenues include:

Identification of Precursor Fatty Acids and Lipoxygenases (LOX): Pinpointing the specific n-3 polyunsaturated fatty acids (e.g., eicosapentaenoic acid, docosahexaenoic acid) and the particular LOX isoforms that are most efficient at producing the hydroperoxide precursors to 4-HHE.

Role of Other Enzyme Families: Investigating the involvement of enzyme families beyond LOX, such as cytochrome P450s, in the generation of 4-HHE precursors.

Comparative Biology: Studying the biosynthesis of long-chain hydroxyalkenals in diverse biological systems, from marine phytoplankton where long-chain fatty acids are abundant, to terrestrial plants and various mammalian tissues. This could reveal conserved or unique pathways. For instance, research in phytoplankton has identified polyketide synthases (PKSs) and fatty acid elongases (FAEs) as key enzymes in the synthesis of long-chain alkenols, suggesting these enzyme families could also be relevant for 4-HHE biosynthesis.

| Research Question | Potential Enzyme Families to Investigate | Target Biological Systems |

| Which enzymes initiate the peroxidation cascade leading to 4-HHE? | Lipoxygenases (LOX), Cyclooxygenases (COX), Cytochrome P450s | Mammalian cells, Marine algae, Plants |

| What enzymes are involved in the elongation of fatty acid precursors? | Fatty Acid Elongases (FAEs) | Eukaryotic cells, especially in endoplasmic reticulum |

| Are there alternative, non-canonical biosynthetic pathways? | Polyketide Synthases (PKSs), 3-hydroxyacyl dehydratases (HADs) | Phytoplankton, Bacteria, Fungi |

Detailed Investigation of Specific Adduct Formation Profiles and Their Unique Downstream Consequences, Differentiated from Shorter-Chain Analogs

4-HHE, like its shorter-chain cousin 4-HNE, is an electrophile that reacts with nucleophilic residues on proteins, DNA, and lipids, forming covalent adducts. The most common reactions involve Michael addition with the side chains of cysteine, histidine, and lysine (B10760008), or the formation of Schiff bases with lysine. wikipedia.org However, the significantly longer and more lipophilic alkyl chain of 4-HHE may lead to a distinct adductome compared to 4-HNE.

Future investigations should aim to:

Characterize the 4-HHE Adductome: Utilize advanced mass spectrometry techniques to identify the specific protein targets of 4-HHE in different cell types and subcellular compartments.

Compare Reactivity: Directly compare the reaction kinetics and target preference of 4-HHE with 4-HNE. Research suggests that shorter-chain lipid peroxidation products are generally more reactive than longer-chain ones, a hypothesis that needs to be systematically tested for 4-HHE.

Analyze Downstream Functional Consequences: Determine how 4-HHE adduction alters protein function, stability, and interaction networks. The longer tail of 4-HHE could induce different conformational changes in target proteins or anchor them more firmly within lipid membranes, leading to unique downstream signaling events or pathological outcomes compared to those initiated by 4-HNE.

| Feature | 4-Hydroxy-2-nonenal (4-HNE) (C9) | 4-Hydroxy-2-heptadecenal (4-HHE) (C17) - Hypothesized Differences |

| Primary Reaction | Michael Addition, Schiff Base Formation | Michael Addition, Schiff Base Formation |

| Reactivity | High | Potentially lower due to steric hindrance from the longer alkyl chain |

| Target Preference | Broad, including cytosolic and nuclear proteins | Potentially greater preference for membrane-associated proteins or those within lipid-rich domains |

| Functional Impact | Alters protein structure and function, acts as a signaling molecule | May cause more significant disruption of membrane protein function or lipid bilayer integrity; potentially different signaling outcomes |

Advanced Computational Modeling of Molecular Interactions and Reaction Kinetics

In silico approaches are powerful tools for predicting and understanding molecular behavior. nih.gov Advanced computational modeling can provide insights into 4-HHE's interactions that are difficult to capture through experimental methods alone. Molecular dynamics, quantum mechanics, and docking simulations can illuminate the unique properties conferred by its long alkyl chain.

Future computational studies should focus on:

Molecular Docking and Dynamics: Simulating the interaction of 4-HHE with protein binding pockets. These models can predict which proteins are likely targets and how the C17 tail influences binding affinity and specificity compared to 4-HNE. mdpi.com For example, simulations could reveal whether the tail fits into hydrophobic channels or remains in the lipid membrane, thereby influencing the orientation of the reactive aldehyde group.

Quantum Mechanics (QM) Calculations: Modeling the reaction kinetics and transition states of adduct formation. QM methods can be used to calculate the energy barriers for reactions with cysteine, histidine, and lysine, providing a theoretical basis for differences in reactivity between 4-HHE and other hydroxyalkenals. mdpi.com

Membrane Interaction Simulations: Modeling the behavior of 4-HHE within a lipid bilayer to understand its partitioning, orientation, and potential to disrupt membrane structure or interact with embedded proteins.

Exploration of Specific Biological Roles in Less Studied Organisms or Cellular Contexts

The biological roles of lipid peroxidation products have been studied predominantly in mammalian models of disease. The function of long-chain aldehydes like 4-HHE in other organisms is a significant knowledge gap. Given the prevalence of its n-3 fatty acid precursors in diverse life forms, 4-HHE likely plays important roles across different kingdoms.

Promising areas for exploration include:

Marine Ecosystems: Investigating the role of 4-HHE in marine organisms, such as algae and invertebrates, where n-3 fatty acids are fundamental components of cell membranes. It could function as a signaling molecule in response to environmental stressors like changes in temperature or UV radiation.

Plant Biology: Examining the formation and function of 4-HHE in plants, particularly during responses to abiotic and biotic stress. Very-long-chain fatty acids are crucial for plant defense, and their peroxidation products could act as signals in plant immune responses.

Microbial Communities: Exploring the role of 4-HHE in inter-species communication and competition within complex microbiomes. Bacteria are known to use a variety of small molecules as effectors, and 4-HHE produced by one species could potentially influence the growth and behavior of others.

Development of Novel Research Probes and Inhibitors for Targeted Mechanistic Studies

A major hurdle in studying 4-HHE specifically is the lack of targeted molecular tools to detect it and modulate its activity. The development of specific chemical probes and inhibitors is essential for advancing the field.

Future research should prioritize:

Selective Chemical Probes: Designing and synthesizing novel probes that can specifically react with 4-HHE over other aldehydes. These could be fluorescent probes for imaging its subcellular localization or probes tagged with biotin (B1667282) for affinity purification and identification of its protein targets, adapting techniques like click chemistry that have been used for 4-HNE.

Specific Inhibitors: Developing small molecules that can either inhibit the specific enzymes responsible for 4-HHE biosynthesis or act as selective scavengers of 4-HHE. Such inhibitors would be invaluable for "loss-of-function" studies to determine the precise contribution of 4-HHE to cellular processes, distinct from the effects of other reactive aldehydes.

Antibody Development: Creating highly specific monoclonal antibodies that recognize 4-HHE adducts. These antibodies would be critical for immunohistochemistry and ELISA-based assays to quantify 4-HHE-mediated damage in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.